molecular formula C17H13NO4S B7827921 methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate

methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate

Cat. No.: B7827921
M. Wt: 327.4 g/mol
InChI Key: IRNDWAGCNUJKLR-UHFFFAOYSA-N
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Description

Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate is a complex organic compound that features a unique combination of indene, thiophene, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate typically involves a multi-step process:

    Formation of the Indene Derivative: The starting material, 1,3-dioxoindene, is synthesized through the oxidation of indene using reagents such as potassium permanganate or chromium trioxide.

    Condensation Reaction: The indene derivative undergoes a condensation reaction with methylamine to form the intermediate compound.

    Thiophene Ring Introduction: The intermediate is then reacted with 4-methylthiophene-2-carboxylic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium dichromate.

    Reduction: Reduction reactions can be performed on the indene moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium dichromate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylbenzoate: Similar structure but with a benzene ring instead of thiophene.

    Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylfuran-2-carboxylate: Similar structure but with a furan ring instead of thiophene.

Uniqueness

    Structural Features: The presence of the thiophene ring in methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate imparts unique electronic properties compared to its analogs.

Properties

IUPAC Name

methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-9-8-23-16(17(21)22-2)13(9)18-7-12-14(19)10-5-3-4-6-11(10)15(12)20/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNDWAGCNUJKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC=C2C(=O)C3=CC=CC=C3C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1NC=C2C(=O)C3=CC=CC=C3C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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